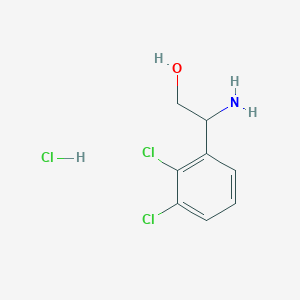

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride

Description

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a 2,3-dichlorophenyl substituent. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of enantiomerically pure intermediates for active pharmaceutical ingredients (APIs) and impurities . Its molecular formula is C₈H₈Cl₂NO·HCl, with a molecular weight of 248.53 g/mol (calculated from constituent elements). The presence of two chlorine atoms at the 2- and 3-positions of the aromatic ring enhances its steric and electronic properties, making it distinct from mono-chlorinated or fluorinated analogs.

Properties

IUPAC Name |

2-amino-2-(2,3-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFBZCWKIOZDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-79-5 | |

| Record name | 2-amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,3-dichlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

-

Animal Growth Promotion

- Research indicates that derivatives of 2-amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride are effective as promoters of animal growth. These compounds have been shown to improve the lean meat-to-fat ratio in livestock, making them valuable in agricultural practices aimed at enhancing meat production efficiency .

- Analgesic and Anti-inflammatory Properties

-

Dopamine Receptor Modulation

- The compound has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. Modifications to the compound's structure have led to the development of selective D3 receptor antagonists, which may have implications for treating neuropsychiatric disorders such as addiction .

- Bronchodilator Effects

Table 1: Summary of Pharmacological Activities

Research Insights

The synthesis and evaluation of this compound derivatives have led to significant findings:

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of this compound have revealed that modifications can enhance receptor selectivity and potency, particularly for dopamine receptors .

- In Vivo Studies : Animal studies have confirmed the efficacy of these compounds as growth promoters and their analgesic properties, supporting their potential use in veterinary medicine .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in halogenation patterns, stereochemistry, or additional functional groups. Key examples include:

Note: CAS numbers may vary for enantiomers (e.g., (R)- vs. (S)-forms) .

Physicochemical Properties

- Lipophilicity: The 2,3-dichlorophenyl group increases lipophilicity compared to mono-chlorinated (e.g., 4-chlorophenyl) or fluorinated analogs (e.g., 2,5-difluorophenyl), as seen in higher calculated logP values .

Pharmacological Activity

- Dual-Acting Modulators : Analogous dichlorophenyl derivatives (e.g., FFAR1/FFAR4 modulators) demonstrate metabolic regulatory activity, suggesting possible applications in diabetes or obesity research .

Key Research Findings

- Chiral Resolution: Enantiomeric purity is critical for pharmacological activity. For example, (S)-2-amino-2-(2,5-difluorophenyl)ethanol hydrochloride exhibits distinct receptor-binding profiles compared to its (R)-counterpart .

- Thermal Stability : Dichlorophenyl derivatives generally show higher thermal stability (decomposition >200°C) than fluorinated analogs due to stronger C-Cl bonds .

Biological Activity

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10Cl3NO and a molecular weight of approximately 242.53 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The compound features a dichlorophenyl group, which is significant for its biological interactions. The presence of chlorine atoms at the 2 and 3 positions on the phenyl ring influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H10Cl3NO |

| Molecular Weight | 242.53 g/mol |

| CAS Number | 1391571-01-9 |

The precise mechanism of action for this compound remains largely unexplored. However, it is believed to interact with various biochemical pathways due to its structural properties. Research indicates that compounds with similar structures can affect neurotransmitter systems and exhibit antimicrobial properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing dichlorophenyl groups exhibit significant antibacterial activity. For instance, research highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, suggesting potential utility in developing new antibiotics .

Enzyme Interactions

The compound has been employed in studies focusing on enzyme interactions, particularly in biochemical pathways involving amino acid transporters. It has been noted for its potential role in modulating L-type amino acid transporter (LAT) activity, which is crucial in cancer cell metabolism .

Case Studies

- Antimicrobial Activity : A study evaluated various dichlorophenyl derivatives for their antimicrobial efficacy against pathogens like Chlamydia trachomatis. The results demonstrated that certain modifications to the dichlorophenyl structure could enhance selectivity and potency against specific bacterial strains .

- Neuropharmacological Effects : Another research effort investigated the effects of similar compounds on dopamine receptors. Modifications to the phenyl group influenced binding affinities and receptor activity, indicating that structural changes can significantly affect pharmacological outcomes .

Summary of Biological Activities

Research findings suggest that this compound may possess various biological activities:

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Enzyme Modulation | Potential interaction with amino acid transporters |

| Neuropharmacological | Influences dopamine receptor activity |

Q & A

Q. What are the key steps in synthesizing 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step process:

Condensation : React 2,3-dichlorobenzaldehyde with nitromethane to form a β-nitro alcohol intermediate.

Reduction : Use lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to reduce the nitro group to an amine.

Salt Formation : Treat the free base with hydrochloric acid to obtain the hydrochloride salt, enhancing water solubility .

Optimization : Adjust solvent polarity (e.g., ethanol vs. THF), stoichiometry of reducing agents, and temperature control during reduction to minimize side reactions. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- NMR : ¹H/¹³C NMR confirms the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the ethanolamine backbone (δ 3.5–4.0 ppm for CH₂OH).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z ≈ 250.5 (free base) and isotopic patterns for chlorine atoms.

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) confirm functional groups .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by ionizing the amine group. Stability is enhanced in acidic buffers (pH < 5), but hydrolysis may occur in alkaline conditions. Store lyophilized powder at -20°C in desiccators to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry.

- Chromatography : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases resolve enantiomers.

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives selectively precipitates the desired enantiomer .

Q. What molecular interactions drive this compound’s biological activity, and how can structure-activity relationships (SAR) be explored?

- Halogen Bonding : The 2,3-dichlorophenyl group engages in halogen bonding with target proteins (e.g., neurotransmitter receptors), enhancing binding affinity.

- SAR Strategies : Synthesize analogs with substituent variations (e.g., replacing Cl with Br or CF₃) and compare IC₅₀ values in receptor-binding assays. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. How do contradictory solubility-activity trade-offs impact lead optimization?

While the hydrochloride salt improves solubility, excessive hydrophilicity may reduce blood-brain barrier permeability. Balance by:

Q. What advanced analytical methods resolve degradation products during long-term stability studies?

Q. How can in vitro receptor selectivity be validated against off-target interactions?

- Radioligand Binding Assays : Screen against panels of GPCRs (e.g., serotonin 5-HT₂, dopamine D₂) using tritiated ligands.

- Functional Assays : Measure cAMP or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity.

- Selectivity Index : Calculate ratios of IC₅₀ values (target vs. off-target receptors) to prioritize candidates .

Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

Q. How should researchers handle discrepancies in reported biological activity data across studies?

- Standardize Assays : Use identical cell lines (e.g., CHO-K1 vs. HEK293), buffer conditions, and endpoint measurements.

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify consensus trends.

- Control Compounds : Include reference agonists/antagonists (e.g., ketanserin for 5-HT₂ receptors) to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.